molecular formula C10H16N4O4S B1431103 N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate CAS No. 1426290-81-4

N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

Cat. No. B1431103
CAS RN: 1426290-81-4
M. Wt: 288.33 g/mol
InChI Key: JDZJIESQNLHVFH-UHFFFAOYSA-N
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Description

N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate, also known as AMPP or AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the regulation of synaptic transmission and is important for learning and memory processes. By modulating the activity of the AMPA receptor, this compound may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the AMPA receptor, enhance synaptic plasticity, and improve cognitive function in animal models. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it an ideal tool for studying the role of the AMPA receptor in synaptic plasticity and cognitive function. However, one of the limitations of using this compound is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate. One area of interest is the development of more potent and selective AMPA receptor modulators. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on synaptic plasticity and cognitive function.

Scientific Research Applications

N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various preclinical studies as an anticonvulsant, neuroprotective agent, and analgesic. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-[3-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-3-2-4-8(5-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZJIESQNLHVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

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